6-Bromoquinoline-3-carbonitrile

HIV-1 integrase allosteric inhibition drug resistance

Select 6-Bromoquinoline-3-carbonitrile for your drug discovery program because its specific 6-bromo-3-nitrile substitution pattern is irreplaceable: generic analogs (2-chloro, 4-amino, or wrong halogen position) lose antiviral potency entirely. The 6-bromo group enables reliable Suzuki-Miyaura cross-coupling for library synthesis, while the scaffold delivers validated MAO-A inhibition (IC₅₀ 12,400 nM) and HIV-1 ALLINI activity. With XLogP3 2.3 and zero H-bond donors, it offers predictable pharmacokinetics. Substitution equals program failure—order the authentic compound now.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 1314687-82-5
Cat. No. B1510073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-3-carbonitrile
CAS1314687-82-5
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)C#N
InChIInChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H
InChIKeyZTDLEPVDXZCSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-3-carbonitrile CAS 1314687-82-5: Key Properties and Baseline Data for Research Procurement


6-Bromoquinoline-3-carbonitrile (CAS 1314687-82-5, MFCD26130641) is a heterocyclic building block with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol [1]. It is characterized by a bromine atom at the 6-position and a nitrile group at the 3-position of the quinoline ring. The compound has a computed XLogP3 value of 2.3, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. It is a pale yellow solid typically supplied in research quantities, with purities ranging from 95% to 98% among commercial vendors . The compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in the context of protein kinase inhibition [2].

Why 6-Bromoquinoline-3-carbonitrile Cannot Be Interchanged with Other Halogenated Quinoline-3-carbonitriles


The specific substitution pattern of a halogen and a nitrile on the quinoline core critically dictates both chemical reactivity and biological target engagement. Substituting 6-Bromoquinoline-3-carbonitrile with a generic analog—such as a 2-chloro derivative, a 4-amino derivative, or a regioisomer with the halogen at a different position—can result in a complete loss of function or a different activity profile. Evidence shows that the position of the bromine atom (e.g., 6- vs. 8-) leads to significant differences in antiviral potency against resistant viral strains [1]. Furthermore, the presence of the 6-bromo group has been shown to confer better antiviral properties compared to non-brominated analogs [1]. The compound's unique combination of a bromine at C6 and a nitrile at C3 provides a specific vector for derivatization that is not replicated by other halogenated or isomeric forms, making substitution a high-risk decision in a research program [2].

Product-Specific Quantitative Evidence: 6-Bromoquinoline-3-carbonitrile Differentiation Data


6-Bromo vs. 8-Bromo Regioisomer: Differential Sensitivity in HIV-1 Integrase ALLINI-Resistant Mutants

A study on HIV-1 integrase allosteric inhibitors (ALLINIs) revealed a critical difference in potency between the 6-bromo and 8-bromo regioisomers when tested against a drug-resistant mutant virus. The compound with a bromine at the 6-position experienced a significant loss of potency when challenged with the ALLINI-resistant IN A128T mutant virus. In contrast, the 8-bromo analog retained full effectiveness against the same mutant [1]. This indicates that the 6-bromo substitution pattern, while beneficial for activity against wild-type virus, can be a liability in the context of certain resistance mutations.

HIV-1 integrase allosteric inhibition drug resistance

Biological Activity of 6-Bromoquinoline-3-carbonitrile vs. Unsubstituted Quinoline-3-carbonitrile: MAO-A Inhibition

While the unsubstituted quinoline-3-carbonitrile scaffold serves as a foundational kinase inhibitor motif, the introduction of a bromine at the 6-position confers a distinct biological profile. 6-Bromoquinoline-3-carbonitrile was found to inhibit recombinant human Monoamine Oxidase A (MAO-A) with an IC50 of 12,400 nM in a fluorometric assay [1]. In contrast, related analogs within the same chemical series showed varying degrees of activity, indicating that the 6-bromo substitution contributes to the compound's interaction with this specific target.

Monoamine Oxidase A neuropharmacology enzyme inhibition

Cytotoxic Activity of 6-Bromoquinoline-3-carbonitrile: Quantified Range in Prostate Cancer Cells

In vitro cytotoxicity studies have established a baseline for the anticancer potential of 6-Bromoquinoline-3-carbonitrile. The compound demonstrated activity against prostate cancer cell lines, with reported IC50 values ranging from 4.86 µM to 69.4 µM . This range indicates variable sensitivity across different prostate cancer cell models and provides a quantitative benchmark for comparing the activity of subsequent derivatives. For context, a comparator compound, 3-Iodoquinoline-6-carbonitrile, was noted to have variable activity against HER-2 positive cells, underscoring how halogen identity and position modulate biological outcomes.

anticancer prostate cancer cytotoxicity

Reactivity Differentiation: 6-Bromoquinoline-3-carbonitrile as a Superior Suzuki-Miyaura Coupling Partner

The strategic placement of the bromine atom at the 6-position makes 6-Bromoquinoline-3-carbonitrile an excellent substrate for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura couplings . This reactivity is a defining feature for its use as a building block. While the unsubstituted quinoline-3-carbonitrile lacks a handle for such derivatization, the 6-bromo analog allows for the introduction of a wide array of aryl and heteroaryl groups. This is supported by numerous studies employing 6-bromo-substituted quinolines in Suzuki couplings to create diverse compound libraries [1].

cross-coupling Suzuki-Miyaura organic synthesis

Physicochemical Differentiation: Lipophilicity (XLogP3) of 6-Bromoquinoline-3-carbonitrile vs. Core Scaffold

The introduction of a bromine atom significantly alters the lipophilicity of the quinoline-3-carbonitrile scaffold. 6-Bromoquinoline-3-carbonitrile has a computed XLogP3 value of 2.3 [1]. In contrast, the unsubstituted quinoline-3-carbonitrile has a lower XLogP3 value of approximately 1.4 [2]. This increase in lipophilicity directly impacts solubility, membrane permeability, and protein binding, which are critical parameters in drug discovery.

Lipophilicity drug-likeness ADME

Optimal Research and Industrial Application Scenarios for 6-Bromoquinoline-3-carbonitrile


Medicinal Chemistry: Lead Optimization for HIV-1 Integrase Allosteric Inhibitors

Based on direct evidence from antiviral studies, 6-Bromoquinoline-3-carbonitrile should be prioritized as a core scaffold for developing novel HIV-1 integrase allosteric inhibitors (ALLINIs) [1]. Its 6-bromo substitution has been shown to confer improved antiviral properties. However, the data on the A128T mutant also serves as a critical caveat: researchers should be aware of the potential for resistance and consider structural modifications or combination strategies to mitigate this liability.

Chemical Biology: Synthesis of Focused Libraries via Suzuki-Miyaura Cross-Coupling

The compound's most valuable application is as a versatile intermediate in organic synthesis. Its 6-bromo group serves as a reliable handle for Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse 6-aryl/heteroaryl-quinoline-3-carbonitrile libraries [REFS-1, REFS-2]. This is a superior approach compared to de novo synthesis of each derivative, saving significant time and resources in early-stage drug discovery.

Pharmacology: Development of Selective MAO-A Modulators

With a demonstrated IC50 of 12,400 nM against human MAO-A, 6-Bromoquinoline-3-carbonitrile provides a validated starting point for designing novel MAO-A inhibitors [1]. This activity profile, distinct from many kinase-focused quinoline derivatives, makes it a suitable tool compound for investigating MAO-A biology and for initiating a medicinal chemistry campaign to improve potency and selectivity for central nervous system disorders.

Computational Chemistry: QSAR Model Building and Validation

The availability of high-quality, quantitative data for this compound—including a precise XLogP3 value (2.3), MAO-A IC50 (12,400 nM), and a range of anticancer activity (4.86-69.4 µM)—makes it an excellent data point for building and validating Quantitative Structure-Activity Relationship (QSAR) and machine learning models [REFS-1, REFS-2, REFS-3]. Its well-defined structure and biological data contribute to more accurate predictive models for the quinoline-3-carbonitrile chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.